5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
Overview
Description
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one, more commonly referred to as EHMSD, is a synthetic compound that has been of great interest in the scientific community due to its potential applications in biochemistry, pharmacology, and other related fields. EHMSD is a heterocyclic compound that is composed of both a pyrimidine and a sulfanyl group. It is a colorless, odorless, crystalline solid that is soluble in water, methanol, and ethanol.
Scientific Research Applications
Antimicrobial Properties
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one and its derivatives have demonstrated significant antimicrobial properties. A study by Al-Juboori (2020) synthesized new dihydropyrimidine derivatives and evaluated their antibacterial activity against various gram-positive and gram-negative bacteria, revealing good antibacterial activity. Additionally, their antifungal activity against several fungi species showed potent antifungal activity, highlighting the compound's broad-spectrum antimicrobial potential (Al-Juboori, 2020).
Chemical Synthesis and Catalysis
The compound has been a subject of research in the field of chemical synthesis. Studies like that of Ni Shu-jing (2004) have focused on the synthesis of dihydropyrimidinone derivatives, with an emphasis on the efficiency and yield of these synthesis processes. This research enhances understanding of the catalytic processes involved in the formation of such compounds (Ni Shu-jing, 2004).
Structural Characterization and Crystallography
Structural insights into dihydropyrimidinone derivatives have been a significant area of study. Al-Wahaibi et al. (2021) described the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, offering valuable insights into their molecular structures through X-ray diffraction analysis. This research aids in understanding the molecular conformation and potential applications of these compounds (Al-Wahaibi et al., 2021).
Pharmacological Potential
The pharmacological potential of dihydropyrimidinone derivatives, including anti-cancer and anti-inflammatory activities, is an area of active research. For instance, studies have investigated the potential of these compounds as dihydrofolate reductase inhibitors, which could have implications in cancer treatment (Stolarczyk et al., 2018).
Solubility and Thermodynamics
Research by Shakeel et al. (2016) focused on the solubility and thermodynamics of dihydropyrimidine derivatives in various solvents. This study is crucial for understanding the drug delivery aspects of these compounds, particularly in developing formulations for medical applications (Shakeel et al., 2016).
properties
IUPAC Name |
5-ethyl-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-10-11(16)14-13(19)15(12(10)17)8-4-6-9(18-2)7-5-8/h4-7,17H,3H2,1-2H3,(H,14,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXWWMVSNDDRBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)C2=CC=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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